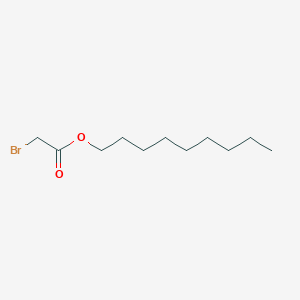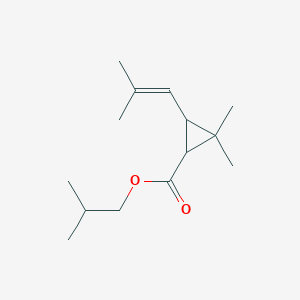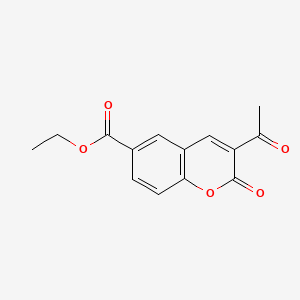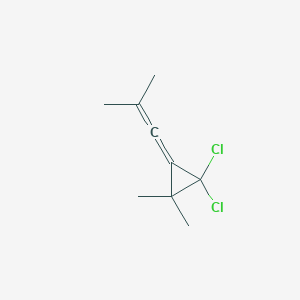
1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane is an organic compound with the molecular formula C₉H₁₂Cl₂. It is a cyclopropane derivative characterized by the presence of two chlorine atoms and a methylprop-1-en-1-ylidene group attached to the cyclopropane ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane typically involves the reaction of 2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbons.
Substitution: Formation of substituted cyclopropane derivatives.
Applications De Recherche Scientifique
1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various cyclopropane derivatives.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or activation of their biological functions. The pathways involved include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dichloro-2,2-dimethylcyclopropane
- 2,2-Dichloro-1,1-dimethylcyclopropane
- Cyclopropanemethanol, 2,2-dimethyl-3-(2-methyl-1-propenyl)-acetate
Uniqueness
1,1-Dichloro-2,2-dimethyl-3-(2-methylprop-1-en-1-ylidene)cyclopropane is unique due to the presence of the methylprop-1-en-1-ylidene group, which imparts distinct chemical and physical properties compared to other similar compounds.
Propriétés
Numéro CAS |
2566-54-3 |
|---|---|
Formule moléculaire |
C9H12Cl2 |
Poids moléculaire |
191.09 g/mol |
InChI |
InChI=1S/C9H12Cl2/c1-6(2)5-7-8(3,4)9(7,10)11/h1-4H3 |
Clé InChI |
IIGFPCHXGQUFLL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=C1C(C1(Cl)Cl)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14738214.png)
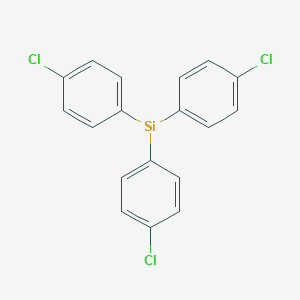

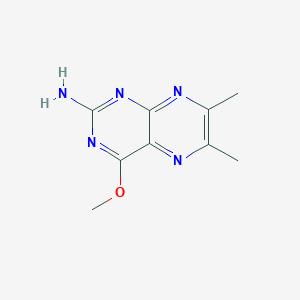




![3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B14738257.png)
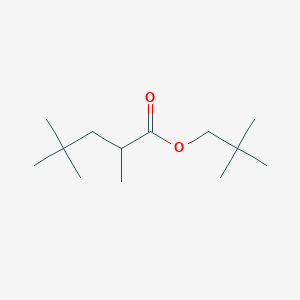
![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)
